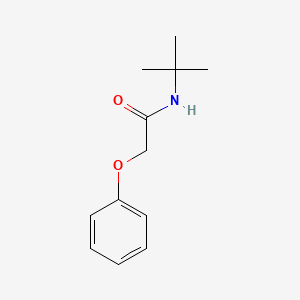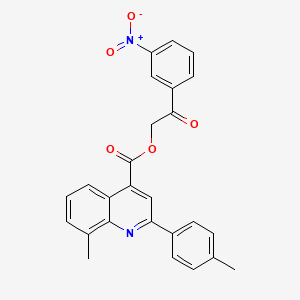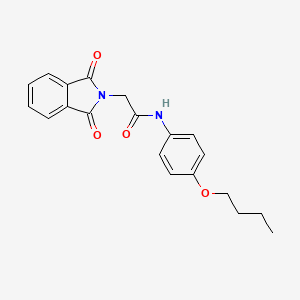![molecular formula C14H19ClN2O3 B11989342 N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide CAS No. 301226-93-7](/img/structure/B11989342.png)
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research This compound features a phenoxy group substituted with chlorine and methyl groups, linked to an acetyl butanehydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with butanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
科学的研究の応用
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide
- N’-((4-chloro-3,5-dimethylphenoxy)acetyl)-2-(4-chlorophenoxy)acetohydrazide
Uniqueness
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide is unique due to its specific substitution pattern on the phenoxy ring and the presence of the butanehydrazide moiety
特性
CAS番号 |
301226-93-7 |
|---|---|
分子式 |
C14H19ClN2O3 |
分子量 |
298.76 g/mol |
IUPAC名 |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide |
InChI |
InChI=1S/C14H19ClN2O3/c1-4-5-12(18)16-17-13(19)8-20-11-6-9(2)14(15)10(3)7-11/h6-7H,4-5,8H2,1-3H3,(H,16,18)(H,17,19) |
InChIキー |
YTWNMBFBODEQFC-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NNC(=O)COC1=CC(=C(C(=C1)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11989264.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989275.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)
![9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989286.png)




![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989348.png)
![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
